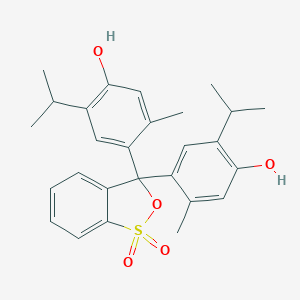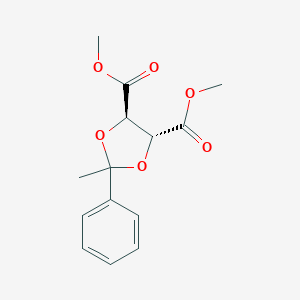![molecular formula C12H8O2 B033981 ナフト[2,1-b]フラン-1(2H)-オン CAS No. 19997-42-3](/img/structure/B33981.png)
ナフト[2,1-b]フラン-1(2H)-オン
概要
説明
Synthesis Analysis
The synthesis of naphtho[2,1-b]furan derivatives has been explored through various methods, including platinum-catalyzed tandem reactions, pseudo-four-component domino reactions using nanocatalysts, and multicomponent reactions facilitated by microwave irradiation or solvent-free conditions. These methods illustrate the compound's accessibility through efficient and innovative synthetic routes (Hao Wei et al., 2009), (Elmira Salami-Ranjbaran et al., 2015), (Mohammad Akrami Abarghooei et al., 2017).
Molecular Structure Analysis
Structural studies, including X-ray diffraction, have confirmed the crystalline structure and planarity of the furan ring within the naphtho[2,1-b]furan-1(2H)-one molecule. These studies provide crucial insights into the molecular geometry, which is fundamental for understanding its reactivity and interactions (E. Shruthi et al., 2012).
Chemical Reactions and Properties
Naphtho[2,1-b]furan-1(2H)-one undergoes various chemical reactions, including cycloadditions, domino reactions, and electrophilic substitutions, showcasing its chemical versatility. These reactions enable the functionalization of the compound, further expanding its utility in organic synthesis (M. Adib et al., 2009), (K. C. Ravindra et al., 2006).
科学的研究の応用
オプトエレクトロニクスと光起電力用途
ナフト[2,1-b]フラン誘導体は、光起電力用途に不可欠な重要なオプトエレクトロニクス特性を示します。 これらの誘導体は、低コスト、高安定性、および地球上の豊富な存在量により、潜在的な有機半導体材料です . これらの誘導体のエネルギーギャップを制御する能力は、有機光起電力セル(OPVC)、有機発光ダイオード(OLED)、および有機電界効果トランジスタ(OFET)での使用に適していることを示唆しています .
医薬品化学
医薬品化学の分野では、ナフト[2,1-b]フラン-1(2H)-オン誘導体の生物学的関連性が検討されています。 これらの誘導体は、酸化剤や水素受容体を使用せずに、潜在的に生物学的に活性な化合物を生成するパラジウム触媒逆水素化などの環境に優しいプロセスによって合成されています .
材料科学
ナフト[2,1-b]フラン-1(2H)-オンの誘導体は、特に有機半導体の開発において、材料科学における用途が検討されています。 これらの誘導体の幅広く直接的なバンドギャップは、ハイテクのポータブル電子機器の用途に適しています .
環境科学
環境科学では、ナフト[2,1-b]フラン誘導体の合成方法は、廃棄物を出さないことが高く評価されています。 これらの化合物を生成するために使用されるパラジウム触媒反応は、外部の酸化剤や水素受容体を必要とせず、プロセスは本質的に環境に優しいです .
エネルギー
ナフト[2,1-b]フラン-1(2H)-オンから誘導された幅広いバンドギャップを持つ有機半導体材料は、エネルギー分野で特に注目されています。 これらの材料は、現代のオプトエレクトロニクスデバイスに不可欠なエネルギー損失の低減、高温での動作、および照明効率の向上などの利点を提供します .
分析化学
分析化学では、ナフト[2,1-b]フランのアシル化反応により、さまざまな誘導体が生成されます。これらの化合物は、IRおよびNMR分光法、質量分析、およびX線回折分析などの手法を使用して特徴付けられます。 このような詳細な構造特性化は、これらの化合物の反応性と安定性を理解するために不可欠です .
Safety and Hazards
作用機序
Target of Action
It’s known that naphtho-furan derivatives have been evaluated for varied biological activities, suggesting they interact with multiple targets .
Mode of Action
The mode of action of naphtho[2,1-b]furan-1(2H)-one involves its interaction with these targets, leading to changes at the molecular level. For instance, depending on the reaction conditions, the acylation of 2-ethylnaphtho[2,1-b]furan leads to the formation of a mixture of 1-acetyl-, 5-acetyl-, and 1,5-diacetyl derivatives . The preference of the primary attack of the electrophile at the C5 position has been indicated .
Biochemical Pathways
Naphtho-furan derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Result of Action
Naphtho-furan derivatives have shown potential biological activities, indicating they can induce significant molecular and cellular changes .
特性
IUPAC Name |
benzo[e][1]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYAPWXJUCNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362987 | |
| Record name | naphtho[2,1-b]furan-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19997-42-3 | |
| Record name | naphtho[2,1-b]furan-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to produce enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones?
A1: Two primary methods have been reported for the synthesis of enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones:
- Copper-catalyzed asymmetric oxidative cross-coupling: This method utilizes a copper catalyst and molecular oxygen to facilitate the reaction between 2-naphthols and aryl methyl ketones. This approach provides good yields (52-89%) and enantiomeric excesses (up to 87%) for various functionalized naphtho[2,1-b]furan-1(2H)-ones. []
- Iodine-promoted oxidative cross-coupling/annulation: This method employs molecular iodine to promote the oxidative coupling and annulation of 2-naphthols with methyl ketones. This strategy, while not focused on enantioselectivity, efficiently constructs a new quaternary carbon center within the 3(2H)-furanone ring system. []
Q2: What are the proposed mechanisms for these synthetic approaches?
A2:
- Copper-catalyzed asymmetric oxidative cross-coupling: The mechanism is proposed to involve the formation of a chiral copper enolate intermediate, which undergoes asymmetric addition to the 2-naphthol. []
- Iodine-promoted oxidative cross-coupling/annulation: The proposed mechanism involves a self-sequenced pathway: initial iodination of the 2-naphthol, followed by Kornblum oxidation, Friedel-Crafts alkylation with the methyl ketone, and a final oxidation/cyclization step to form the naphtho[2,1-b]furan-1(2H)-one. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


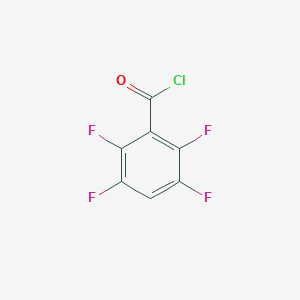
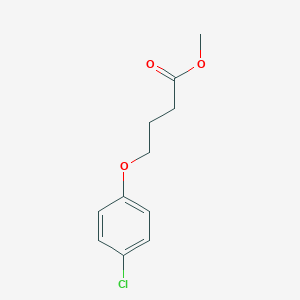
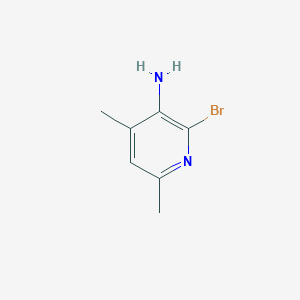
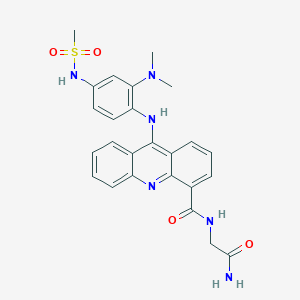
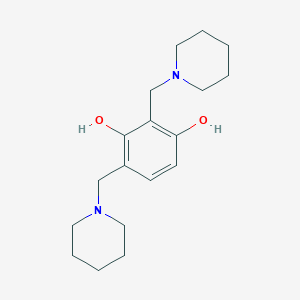
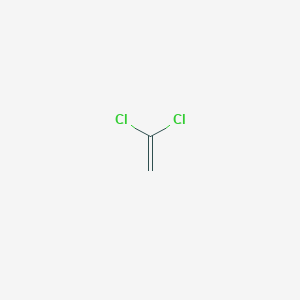
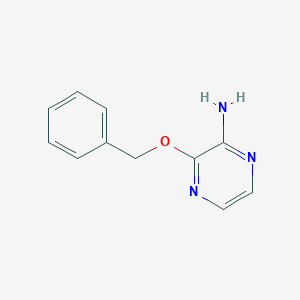

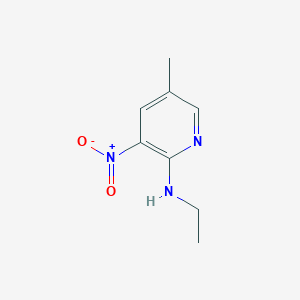

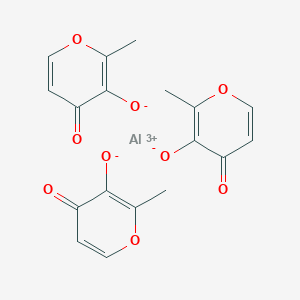
![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
